3-(2-Sulfanylphenyl)prop-2-enoic acid
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Overview
Description
3-(2-Sulfanylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Sulfanylphenyl)prop-2-enoic acid typically involves the reaction of 2-mercaptophenylacetic acid with acrolein under acidic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Sulfanylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-(2-Sulfanylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Sulfanylphenyl)prop-2-enoic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-sulfanyl-prop-2-enoic acid: Similar structure but with a phenyl group instead of a sulfanyl group.
3-(4-Sulfanylphenyl)prop-2-enoic acid: Similar structure but with the sulfanyl group in the para position on the phenyl ring
Uniqueness
3-(2-Sulfanylphenyl)prop-2-enoic acid is unique due to the position of the sulfanyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in its chemical and biological properties compared to similar compounds .
Properties
CAS No. |
868945-82-8 |
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Molecular Formula |
C9H8O2S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-(2-sulfanylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O2S/c10-9(11)6-5-7-3-1-2-4-8(7)12/h1-6,12H,(H,10,11) |
InChI Key |
PDXIRRHBYATHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)S |
Origin of Product |
United States |
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